molecular formula C14H21ClN2 B2797954 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl CAS No. 1019-47-2; 41055-60-1

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl

Cat. No.: B2797954
CAS No.: 1019-47-2; 41055-60-1
M. Wt: 252.79
InChI Key: NNOAPUXFPZEYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl typically involves the construction of the indole ring followed by the introduction of the butyl group and the ethanamine side chain. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The butyl group can be introduced through alkylation reactions, and the ethanamine side chain can be added via reductive amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated for efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Halogenation and alkylation reactions can occur on the indole ring.

Common Reagents and Conditions

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino-substituted indole derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The ethanamine side chain may facilitate binding to specific proteins, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-nitro-1H-indol-3-yl)ethanamine hydrochloride
  • 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride
  • 5-methoxytryptamine
  • N-methyltryptamine
  • Tryptamine

Uniqueness

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(5-butyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14;/h5-6,9-10,16H,2-4,7-8,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOAPUXFPZEYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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